Isobutyrylshikonin

Descripción general

Descripción

IsobutiLshikonina: es un derivado de naftoquinona de origen natural que se encuentra en las raíces de la planta Lithospermum erythrorhizon. Es un miembro de la familia de compuestos de shikonina, que son conocidos por sus vibrantes pigmentos rojos y diversas actividades biológicas. La IsobutiLshikonina ha sido estudiada por sus posibles propiedades terapéuticas, que incluyen efectos antioxidantes, antiinflamatorios y anticancerígenos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La IsobutiLshikonina puede sintetizarse a través de varios métodos, incluyendo la síntesis química y los enfoques biotecnológicos. Un método común implica la extracción de shikonina de las raíces de Lithospermum erythrorhizon, seguida de la modificación química para producir IsobutiLshikonina. La ruta sintética generalmente implica reacciones de esterificación utilizando ácido isobutírico y catalizadores apropiados .

Métodos de producción industrial: La producción industrial de IsobutiLshikonina a menudo se basa en técnicas de cultivo de células vegetales. Los cultivos de raíces pilosas de Lithospermum erythrorhizon se utilizan para producir shikonina y sus derivados, incluyendo IsobutiLshikonina. Este método permite la producción a gran escala del compuesto en condiciones controladas, asegurando un suministro constante para la investigación y las aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: La IsobutiLshikonina experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄) se utilizan para oxidar la IsobutiLshikonina, lo que lleva a la formación de derivados de quinona.

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) se emplean para reducir la IsobutiLshikonina, lo que da como resultado la formación de derivados de hidroquinona.

Sustitución: Las reacciones de sustitución que involucran nucleófilos como aminas y tioles pueden modificar las cadenas laterales de la IsobutiLshikonina, produciendo varios derivados con diferentes actividades biológicas

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de shikonina, como la acetilshikonina, la isovalerilShikonina y la beta-hidroxiisovalerilShikonina. Estos derivados exhiben distintas actividades biológicas y son valiosos para aplicaciones farmacéuticas e industriales .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

Isobutyrylshikonin exhibits potent anticancer effects, particularly against various types of cancer cells. Studies have demonstrated that it induces apoptosis in oral squamous carcinoma cells through mechanisms involving reactive oxygen species (ROS) and caspase activation. Specifically, treatment with this compound resulted in a dose-dependent increase in apoptotic cell death, with an IC50 value significantly lower than that of its parent compound, shikonin .

Case Study: Oral Cancer

A study analyzed the cytotoxic effects of this compound on Ca9-22 and SCC-25 oral cancer cell lines. The results indicated that this compound induced apoptosis via the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c . The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ca9-22 | 0.5 | ROS-mediated apoptosis |

| SCC-25 | 0.6 | Caspase activation |

Anti-inflammatory Effects

This compound has been shown to inhibit inflammatory responses. A study reported that it suppresses lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E2 in BV2 microglial cells by downregulating the PI3K/Akt signaling pathway . This indicates its potential as an anti-inflammatory agent.

Antileukemic Activity

Recent research highlights the efficacy of this compound against leukemia cells. It has been shown to trigger apoptosis and inhibit proliferation in chronic lymphocytic leukemia (CLL) and B-cell prolymphocytic leukemia cells. The mechanism involves the attenuation of the STAT signaling pathway, specifically through the reduction of phosphorylated STAT3 levels .

Case Study: Leukemia

The following table illustrates the effectiveness of this compound on different leukemia cell lines:

| Cell Line | Effect | Mechanism |

|---|---|---|

| CLL | Induces apoptosis | Inhibition of STAT3 signaling |

| B-cell Prolymphocytic Leukemia | Inhibits proliferation | Decreased expression of stemness markers |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's ability to disrupt bacterial membranes contributes to its antimicrobial activity, making it a candidate for further development in treating infections.

Wound Healing and Tissue Regeneration

In traditional medicine, shikonin derivatives have been used for wound healing due to their ability to promote granulation tissue formation and accelerate healing processes. This compound's role in enhancing wound healing has been documented, suggesting its potential application in regenerative medicine .

Mecanismo De Acción

La IsobutiLshikonina ejerce sus efectos a través de múltiples objetivos y vías moleculares. Inhibe la actividad de la MMP-9, que juega un papel crucial en la invasión y metástasis de las células cancerosas. Además, la IsobutiLshikonina modula varias vías de señalización involucradas en la inflamación y el estrés oxidativo, contribuyendo a sus propiedades antiinflamatorias y antioxidantes .

Comparación Con Compuestos Similares

Compuestos similares:

Shikonina: Otro derivado de naftoquinona con actividades biológicas similares, incluyendo efectos antiinflamatorios y anticancerígenos.

Acetilshikonina: Un derivado de shikonina con mayor estabilidad y biodisponibilidad.

IsovalerilShikonina: Conocido por sus potentes propiedades anticancerígenas y su capacidad para inhibir el crecimiento tumoral.

Beta-hidroxiisovalerilShikonina: Exhibe fuertes actividades antioxidantes y antiinflamatorias

Unicidad: La IsobutiLshikonina se destaca por su inhibición específica de la MMP-9, lo que la convierte en un compuesto valioso para la investigación del cáncer. Su estructura química única también permite varias modificaciones, lo que lleva al desarrollo de nuevos derivados con propiedades terapéuticas mejoradas .

Actividad Biológica

Isobutyrylshikonin, a derivative of shikonin, is a naturally occurring naphthoquinone compound primarily extracted from the roots of Lithospermum erythrorhizon and other related plants. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

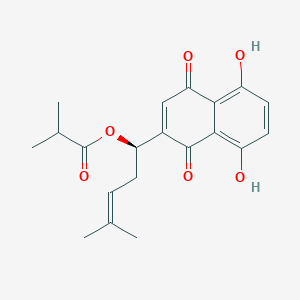

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which contributes to its biological properties. Its structural formula is represented as follows:

This compound exhibits a molecular weight of 234.25 g/mol and features various functional groups that enhance its reactivity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.79 |

| Escherichia coli | 8.53 |

| Pseudomonas aeruginosa | 9.54 |

| Candida albicans | 6.40 |

These results indicate that this compound exhibits potent antibacterial and antifungal activities, making it a promising candidate for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. In vitro studies have indicated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT116). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 | 86.0 |

| HCT116 | 80.2 |

This compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and activation of the JNK signaling pathway .

Anti-inflammatory Effects

This compound has been observed to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key regulator of inflammation. In experimental models, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

Case Study: Inflammatory Bowel Disease

In a mouse model of acute ulcerative colitis, treatment with this compound resulted in improved clinical outcomes, including reduced colonic damage and inflammation markers .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of cerebral ischemia. Studies indicate that it can reduce neuronal damage following ischemic injury by modulating oxidative stress pathways and enhancing antioxidant enzyme activities .

Propiedades

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRYLTBIGIAADD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316067 | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52438-12-7 | |

| Record name | Isobutyrylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.